molecular formula C9H8ClN B1361737 7-Chloro-4-methyl-1H-indole CAS No. 941294-27-5

7-Chloro-4-methyl-1H-indole

Cat. No. B1361737
M. Wt: 165.62 g/mol
InChI Key: VROAZBUBLKHGDJ-UHFFFAOYSA-N
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Patent
US07855225B2

Procedure details

A solution of 5.21 g of 1-chloro-4-methyl-2-nitrobenzene in 150 mL of THF was cooled to −50° C. To the solution was added 95 mL of 1 M vinylmagnesium bromide solution in THF while the inner temperature was kept at −30° C. or lower, and the resulting mixture was stirred at −50° C. for 2 hours. To the solution, 100 mL of the saturated aqueous ammonium chloride solution and 100 mL of 1 M hydrochloric acid were added, then the resulting mixture was warmed to room temperature and stirred for 15 minutes, and then extracted twice with 100 mL of ethyl acetate. The extract was washed with water and saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-hexane=1:9) to obtain 2.69 g of 7-chloro-4-methylindole as a brown oil.
Quantity
5.21 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N+:9]([O-])=O.[CH:12]([Mg]Br)=[CH2:13].[Cl-].[NH4+].Cl>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]2[C:3]=1[NH:9][CH:13]=[CH:12]2 |f:2.3|

Inputs

Step One
Name
Quantity
5.21 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
95 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
lower, and the resulting mixture was stirred at −50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at −30° C.
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 100 mL of ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate-hexane=1:9)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC(=C2C=CNC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.69 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.